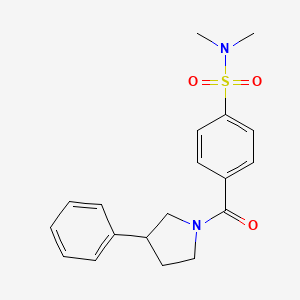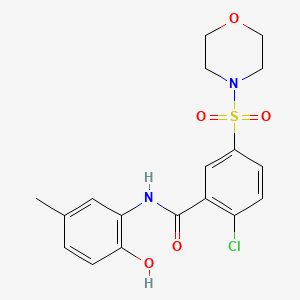![molecular formula C17H14N4OS B11060327 2-(Phenylamino)-7-(pyridin-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11060327.png)
2-(Phenylamino)-7-(pyridin-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the reaction of appropriate starting materials under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo derivatives with excellent efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of conjugated microporous polymers (CMPs) for applications in photocatalysis and light-driven selective oxidation of amines.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-[5-(PYRIDIN-4-YL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOL-2-YL]PYRIDINE: This compound shares a similar thiazole-pyridine structure and is used in similar applications.
THIAZOLO[3,2-B]TRIAZOLE: Another related compound with a thiazole ring fused to a triazole ring, used in organic synthesis.
Uniqueness
2-(PHENYLAMINO)-7-(PYRIDIN-3-YL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the presence of both phenylamino and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-anilino-7-pyridin-3-yl-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C17H14N4OS/c22-14-9-13(11-5-4-8-18-10-11)15-16(20-14)21-17(23-15)19-12-6-2-1-3-7-12/h1-8,10,13H,9H2,(H,19,21)(H,20,22) |
InChI Key |
LXIHFKYRIBYCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)NC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060253.png)

![1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11060278.png)

![1-(2,5-Dimethoxyphenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11060291.png)

![3-{[1-(Phenylsulfonyl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11060299.png)
![5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B11060301.png)
![N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide](/img/structure/B11060307.png)
![6-(3,4-Difluorophenyl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060314.png)
![2-iodo-N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11060318.png)

![N-(2,4-dimethyl-6-nitrophenyl)-2-(4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B11060346.png)
![2-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}quinoline](/img/structure/B11060348.png)
